![molecular formula C13H15NOS B7557841 [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)
[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol, also known as MTA, is a compound that belongs to the family of thiazole derivatives. It has been found to possess a variety of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. In recent years, MTA has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Wirkmechanismus
The exact mechanism of action of [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol is not fully understood. However, it has been suggested that [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol could explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Additionally, [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol has been found to reduce the levels of prostaglandin E2 in vivo, suggesting that it may be effective in reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol has been found to exhibit significant pharmacological effects at relatively low concentrations, making it a potentially cost-effective treatment option. However, one of the limitations of [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol is its relatively low solubility in water, which could limit its utility in certain applications.
Zukünftige Richtungen
There are several future directions for research on [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol. One potential avenue of research is the development of more efficient synthesis methods for [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol, which could improve its accessibility and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol, which could lead to the development of more effective treatments for inflammatory and pain-related disorders. Finally, more research is needed to explore the potential applications of [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol in other areas, such as the treatment of fever and other physiological conditions.
Synthesemethoden
The synthesis of [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol can be achieved through a multistep process that involves the reaction of 2-bromo-5-methylthiophene with benzylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the resulting amine with paraformaldehyde.
Wissenschaftliche Forschungsanwendungen
[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol has been extensively studied for its potential applications in the field of drug discovery. It has been found to possess significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol has been found to exhibit antipyretic effects, which could be useful in the treatment of fever.
Eigenschaften
IUPAC Name |
[2-[(5-methylthiophen-2-yl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-10-6-7-12(16-10)8-14-13-5-3-2-4-11(13)9-15/h2-7,14-15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYJKUDMZYVLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7557768.png)
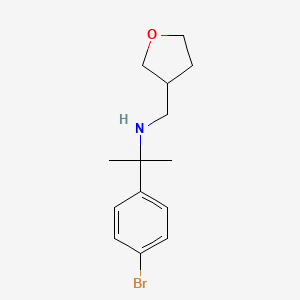
![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
![4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)
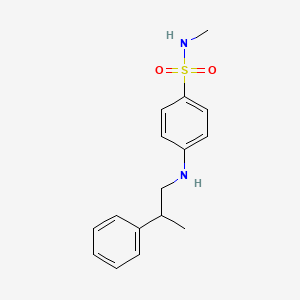
![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
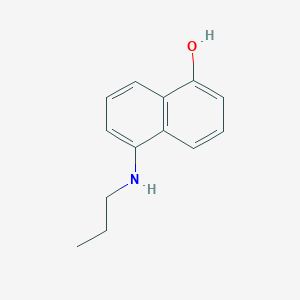
![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
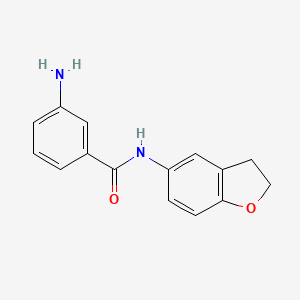
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)
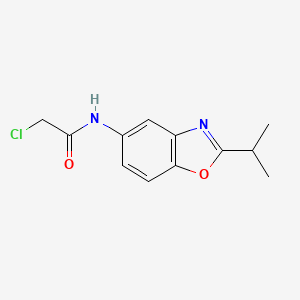
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)